molecular formula C20H25ClN4O2S B2638417 2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide CAS No. 955712-37-5

2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide

Cat. No.: B2638417
CAS No.: 955712-37-5
M. Wt: 420.96
InChI Key: HXVPWAZVCKJZBP-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a urea moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Urea Moiety: The urea moiety can be introduced by reacting the thiazole derivative with an isocyanate, such as 4-chlorophenyl isocyanate, under mild conditions.

    Attachment of the Cyclohexyl Group: The final step involves the reaction of the intermediate with 3,3,5-trimethylcyclohexylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the urea moiety to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Substituted derivatives with various functional groups

Scientific Research Applications

2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide
  • 2-(3-(4-bromophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide
  • 2-(3-(4-fluorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2S/c1-12-8-15(10-20(2,3)9-12)22-17(26)16-11-28-19(24-16)25-18(27)23-14-6-4-13(21)5-7-14/h4-7,11-12,15H,8-10H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVPWAZVCKJZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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